molecular formula C24H32N2O5S B2382517 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 922132-90-9

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No. B2382517
CAS RN: 922132-90-9
M. Wt: 460.59
InChI Key: KMTZWEZRAHNBBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H32N2O5S and its molecular weight is 460.59. The purity is usually 95%.
BenchChem offers high-quality N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

  • A study by Pişkin et al. (2020) discusses the use of a zinc phthalocyanine derivative, structurally related to the chemical , in photodynamic therapy for cancer treatment. The compound showed promising properties as a Type II photosensitizer due to its high singlet oxygen quantum yield and good fluorescence properties, making it potentially effective in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Tetrahydrobenzo[b][1,4]oxazepine Derivatives

  • Research by Shaabani et al. (2010) explores a novel one-pot multicomponent synthesis method that leads to tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives. This method is notable for its efficiency and the good yields it produces at ambient temperature, indicating potential applications in pharmaceutical and material sciences (Shaabani, Mofakham, Maleki, & Hajishaabanha, 2010).

Computational and Structural Analysis

  • Almansour et al. (2016) synthesized a series of benzimidazole-tethered oxazepine heterocyclic hybrids. They also conducted a detailed analysis of the molecular structure and charge distribution, using techniques like X-ray diffraction and DFT studies. Their research provides insights into the physical and chemical properties of such compounds, potentially guiding their application in various fields, including material science and drug design (Almansour, Arumugam, Kumar, Soliman, Altaf, & Ghabbour, 2016).

Carbonic Anhydrase Inhibition

  • Sapegin et al. (2018) developed a new class of [1,4]oxazepine-based primary sulfonamides. These compounds demonstrated strong inhibition of human carbonic anhydrases, a class of enzymes therapeutically relevant for conditions like glaucoma, epilepsy, and altitude sickness. This study suggests potential pharmacological applications for compounds structurally related to the queried chemical (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O5S/c1-15(2)13-26-19-12-18(8-9-20(19)31-14-24(5,6)23(26)27)25-32(28,29)22-11-17(4)16(3)10-21(22)30-7/h8-12,15,25H,13-14H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTZWEZRAHNBBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.